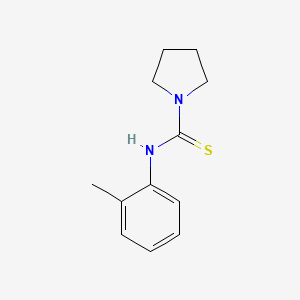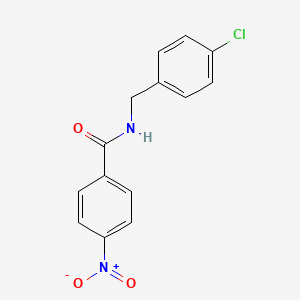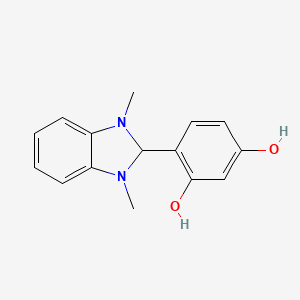
4-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-1,3-benzenediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-1,3-benzenediol is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as DM-BIO and is a member of the benzimidazole family of compounds. DM-BIO has been found to have a wide range of biochemical and physiological effects, making it a promising compound for research in various fields.
Mécanisme D'action
The exact mechanism of action of DM-BIO is not fully understood, but it is thought to act through multiple pathways. DM-BIO has been shown to inhibit the activity of several enzymes involved in oxidative stress and inflammation, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). DM-BIO has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in regulating antioxidant and anti-inflammatory responses in the body.
Biochemical and Physiological Effects
DM-BIO has been found to have a wide range of biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from oxidative damage caused by free radicals. DM-BIO also has anti-inflammatory properties, which can help reduce inflammation in the body. In addition, DM-BIO has been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
DM-BIO has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. DM-BIO is also relatively non-toxic, making it a safer alternative to some other compounds that have similar effects. However, there are also some limitations to the use of DM-BIO in lab experiments. It can be difficult to obtain high yields of the compound, and some variations of the synthesis method may result in impurities that can affect the results of experiments.
Orientations Futures
There are several potential future directions for research on DM-BIO. One area of interest is the potential use of DM-BIO in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. DM-BIO has been shown to have neuroprotective effects, and further research could explore its potential as a therapeutic agent for these diseases. Another area of interest is the potential use of DM-BIO in the treatment of cancer. DM-BIO has been shown to have anti-cancer properties, and further research could explore its potential as a chemotherapy agent. Finally, there is also potential for research on the use of DM-BIO in the development of new drugs with antioxidant and anti-inflammatory properties. By understanding the mechanisms of action of DM-BIO, researchers may be able to develop new compounds with similar effects that could be used to treat a wide range of diseases.
Méthodes De Synthèse
DM-BIO can be synthesized through a multi-step process involving the reaction of 2,3-dimethylbenzimidazole with 1,3-benzenediol. The reaction is typically carried out under acidic conditions and requires careful control of the reaction parameters to ensure a high yield of the desired product. Several variations of the synthesis method have been reported in the literature, with some modifications aimed at improving the yield or purity of the product.
Applications De Recherche Scientifique
DM-BIO has been studied extensively for its potential applications in scientific research. It has been found to have a wide range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. DM-BIO has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
4-(1,3-dimethyl-2H-benzimidazol-2-yl)benzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-16-12-5-3-4-6-13(12)17(2)15(16)11-8-7-10(18)9-14(11)19/h3-9,15,18-19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUDWUNRNKATOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(N(C2=CC=CC=C21)C)C3=C(C=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-1,3-benzenediol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-(4-fluorophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5709068.png)
![N-(4-methoxy-2-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5709070.png)
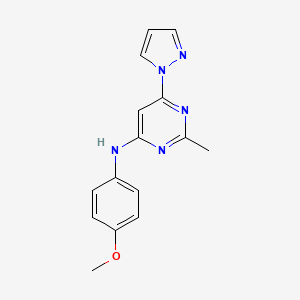
![1,2,3,4,5,8,9,10,11,12-decahydrocyclohepta[b]cyclohepta[4,5]thieno[3,2-e]pyridin-13-amine](/img/structure/B5709081.png)
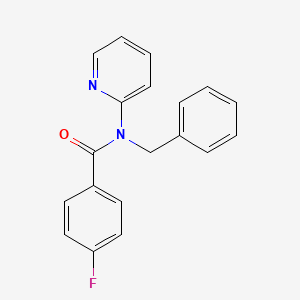
![4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5709097.png)
![N'-[(3,4-dimethylbenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5709098.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(4-oxo-4H-chromen-3-yl)methylene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5709119.png)
![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B5709127.png)
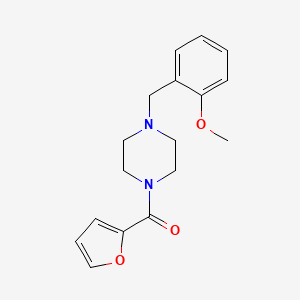
![N-{3-[(2-methylbenzoyl)amino]phenyl}-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5709140.png)
![N-(2,4-dimethylphenyl)-3-[(4-nitrophenyl)thio]propanamide](/img/structure/B5709154.png)
